

Technical Guide: DL-Valine-2-13C Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: DL-VALINE (2-13C)

Cat. No.: B1579847

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Executive Summary

DL-Valine-2-13C is a stable isotope-labeled racemic amino acid used primarily as an internal standard in mass spectrometry (MS) and as a metabolic tracer in nuclear magnetic resonance (NMR) spectroscopy. Unlike radiolabeled isotopologues (e.g.,

C), it is non-radioactive and chemically identical to the natural abundance isotopologue, differing only in mass and nuclear spin properties.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, stability profiles, and specific utility in tracking branched-chain amino acid (BCAA) catabolism, where the C2-label offers distinct advantages over C1-labeled variants.

Chemical Identity & Physicochemical Properties[1] [2]

DL-Valine-2-13C is labeled at the

-carbon position. This specific labeling pattern is critical for metabolic flux analysis because, unlike C1-labeled valine which loses its label as

CO

during the first decarboxylation step of catabolism, the C2 label is retained in downstream acyl-CoA intermediates.

Key Chemical Data[3]

Property	Specification
Chemical Name	DL-Valine-2- C
Systematic Name	2-Amino-3-methylbutanoic acid-2- C
Formula	C CH NO
Molecular Weight	118.15 g/mol (approx. +1.003 Da shift vs. natural Valine)
CAS Number	516-06-3 (Unlabeled parent); Labeled variants often referenced by parent CAS with isotope notation
Stereochemistry	Racemic (50:50 mixture of L- and D-enantiomers)
Appearance	White crystalline powder
Solubility (H O)	~85 g/L at 25°C
pKa Values	-COOH: 2.32
Isotopic Enrichment	Typically 99 atom % C

NMR & MS Characteristics[4]

- C-NMR: The C2 signal appears as a significantly enhanced singlet (or doublet if coupled) around 60-62 ppm (depending on pH), distinct from the natural abundance background.
- Mass Spectrometry: Exhibits a distinct peak at m/z 119.15, shifting +1 Da from the natural valine peak (m/z 118.15).

Synthesis & Production Logic

Understanding the synthesis is vital for verifying isotopic purity and position. DL-Valine-2-¹³C is typically produced via the Strecker Synthesis, modified to incorporate the isotope at the α -carbon.

Synthetic Route

To achieve labeling at the C2 (

) position, the synthesis must utilize [1-

C]isobutyraldehyde. If H

CN were used, the label would end up at the C1 (carboxyl) position.

Reaction Logic:

- Condensation: [1-C]isobutyraldehyde reacts with ammonia (NH₃) to form the imine.
- Addition: Cyanide (HCN) adds to the imine carbon (the C site).
- Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding the final amino acid. [1][2]

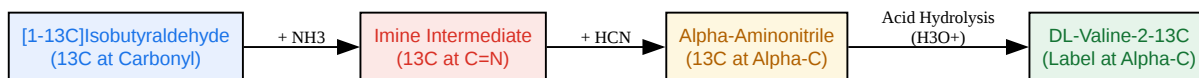


Figure 1: Strecker Synthesis Pathway for DL-Valine-2-13C

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Stability & Storage Protocols

Stable isotopes are chemically equivalent to their natural counterparts regarding degradation, but "isotopic stability" (retention of the label) is absolute—

C does not decay. However, chemical purity must be maintained.

Solid State Stability

- Shelf Life:

5 years if stored correctly.

- Conditions: Store at Room Temperature (20-25°C) in a desiccator.
- Threats: Hygroscopic nature can lead to caking, but valine is generally non-hygroscopic compared to other amino acids. Oxidation is negligible under normal conditions.

Solution Stability

Solutions of amino acids are prone to microbial degradation.

- Short-Term: Stable at 4°C for up to 4 weeks.
- Long-Term: Store at -20°C or -80°C.
- Buffer Compatibility: Stable in neutral (PBS) and acidic (0.1 M HCl) buffers. Avoid highly alkaline conditions (pH > 10) for extended periods to prevent potential racemization (though irrelevant for DL-mixture, it affects specific L-isomer applications).

Self-Validating Storage Protocol

To ensure integrity, implement this check:

- Visual Inspection: Check for discoloration (yellowing indicates oxidation).
- Solubility Test: A 10 mg/mL solution in water should be clear and colorless.
- Isotopic Check (Annual): Run a quick $^1\text{H-NMR}$. The α -proton should show a large doublet (splitting by the attached ^{13}C , 125-130 Hz), confirming the label is present and the molecule is intact.

Applications in Drug Development & Metabolomics[4]

Metabolic Flux Analysis (The C2 Advantage)

In BCAA catabolism studies, the position of the label dictates the data's value.

- C1-Label (Carboxyl): Lost as CO_2 immediately after transamination (by BCKDH complex). Good for measuring oxidation rate but useless for tracking downstream metabolites.
- C2-Label (Alpha): Retained after decarboxylation. The α -carbon of Valine becomes the C1 (carbonyl) of Isobutyryl-CoA. This allows researchers to trace the carbon flow into the TCA cycle (via Succinyl-CoA).

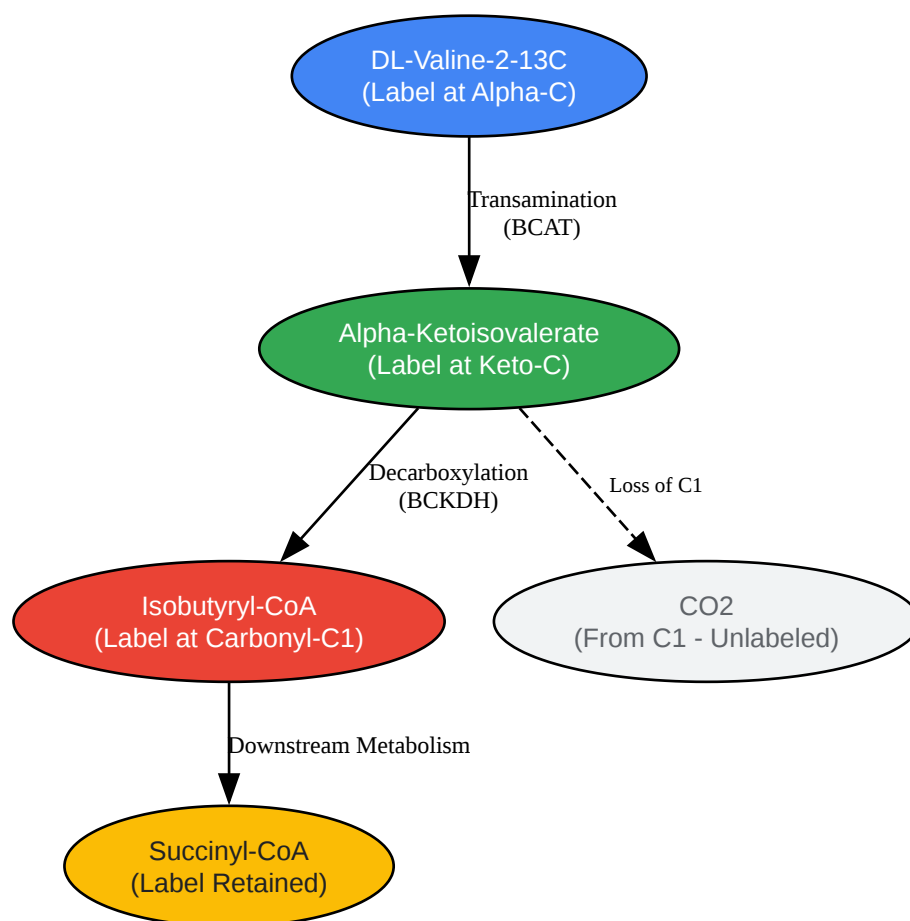


Figure 2: Metabolic Fate of the C2 Label in Valine Catabolism

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[3]

Internal Standard for Mass Spectrometry

DL-Valine-2-13C is an ideal internal standard (IS) for quantifying L-Valine in biological matrices (plasma, urine).

- **Cost-Efficiency:** The DL-racemate is significantly cheaper than pure L-isomer standards.
- **Non-Interference:** In achiral LC-MS methods, the D- and L- forms co-elute. The MS detects the total Valine signal. Since biological samples contain almost exclusively L-Valine, the DL-standard behaves identically during ionization.

- Protocol: Spike samples with a known concentration of DL-Valine-2-13C. Calculate the analyte concentration using the ratio of the unlabeled peak (m/z 118) to the labeled peak (m/z 119).

Experimental Protocols

Preparation of 10 mM Stock Solution

- Weighing: Weigh 11.82 mg of DL-Valine-2-13C (adjusting for MW 118.15).
- Dissolution: Add 10 mL of HPLC-grade water.
- Sonication: Sonicate for 2-5 minutes if crystals persist (Valine is moderately hydrophobic).
- Sterilization: Filter through a 0.22 μ m PVDF filter.
- Storage: Aliquot into 1 mL cryovials and store at -20°C.

QC Check by Mass Spectrometry

- Method: Direct infusion or LC-MS (C18 column, 0.1% Formic Acid).
- Acceptance Criteria:
 - Major peak at m/z 119.15 ().
 - Minimal peak at m/z 118.15 (indicates <1% unlabeled impurity).
 - No peaks at m/z 132+ (indicates no peptide/dimer formation).

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1182, DL-Valine. Retrieved from [\[Link\]](#)
- Hutson, S. M., & Harper, A. E. (1981). Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease. [\[4\]](#) American Journal of Clinical Nutrition. Retrieved from [\[Link\]](#)

- Gaudry, R. (1946).[5] Study on the Synthesis of Valine by the Strecker Method. Canadian Journal of Research.[5] Retrieved from [\[Link\]](#)

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Sources

- [1. youtube.com \[youtube.com\]](https://www.youtube.com)
- [2. Show how you would use a Strecker synthesis to make \(b\) valine. | Study Prep in Pearson+ \[pearson.com\]](#)
- [3. scispace.com \[scispace.com\]](https://www.scispace.com)
- [4. Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. cdnsiencepub.com \[cdnsiencepub.com\]](https://www.cdnsiencepub.com)
- To cite this document: BenchChem. [Technical Guide: DL-Valine-2-13C Chemical Properties and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1579847/docs#technical-guide-dl-valine-2-13c-chemical-properties-and-stability\]](https://www.benchchem.com/product/b1579847/docs#technical-guide-dl-valine-2-13c-chemical-properties-and-stability)

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